molecular formula C12H10ClNO3 B15046492 Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate

Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate

Cat. No.: B15046492
M. Wt: 251.66 g/mol
InChI Key: QAWGIAJAKLPQGG-UHFFFAOYSA-N
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Description

Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol It belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate typically involves the reaction of 4-chlorobenzyl bromide with methyl 2-oxazole-4-carboxylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include oxazole-4-carboxylic acids, oxazoline derivatives, and various substituted oxazole compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The 4-chlorobenzyl group may enhance the compound’s binding affinity and specificity towards these targets . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4-Chlorobenzyl)oxazole-4-carboxylate is unique due to the presence of the 4-chlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are advantageous in certain applications, such as increased antimicrobial activity or enhanced binding to biological targets .

Properties

IUPAC Name

methyl 2-[(4-chlorophenyl)methyl]-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-12(15)10-7-17-11(14-10)6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAWGIAJAKLPQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(=N1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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